![molecular formula C6H3Cl2F5O2S2 B1459562 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride CAS No. 1706462-61-4](/img/structure/B1459562.png)
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride, also known as Sultone, is a sulfonic acid that possesses a chlorine atom substituted on the benzene ring. It has a CAS Number of 1240257-81-1 and a molecular weight of 301.06 . It is used in various fields of research and industry, particularly in organic synthesis, electrochemistry, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-5-(pentafluoro-lambda~6~-sulfanyl)benzoyl chloride . The InChI code is 1S/C7H3Cl2F5OS/c8-5-1-4(7(9)15)2-6(3-5)16(10,11,12,13)14/h1-3H .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature .Scientific Research Applications
Chemoselective Hydro(Chloro)pentafluorosulfanylation
Chemoselective hydro- and chloropentafluorosulfanylation techniques have been developed for α-diazo carbonyl compounds, demonstrating an efficient method to access various α-pentafluorosulfanyl carbonyl compounds. These compounds hold high value for potential applications due to the unique properties imparted by the pentafluorosulfanyl group (Shou, Xu, & Qing, 2021).
Synthesis of Key Building Blocks
Research has focused on the synthesis of key building blocks for active compounds, such as Penoxsulam, through convenient and efficient synthetic routes. This involves regioselective lithiation and subsequent electrophilic substitution, demonstrating the compound's utility in complex organic synthesis (Huang et al., 2019).
Bioisosteric Replacement in Benzodiazepines
The pentafluorosulfanyl group has been investigated as a bioisosteric replacement for a chloro-group in benzodiazepines. Although the substitution led to a loss of potency for GABAA receptor activation, it highlights the chemical versatility and potential for modification of pharmacologically active compounds (Jose et al., 2021).
Sterically Hindered Isomeric Forms
The synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offer insights into molecular-electronic structures and kinetics, contributing to the understanding of steric effects in chemical reactions (Rublova et al., 2017).
Pentafluorosulfanylbenzene Chemistry
The role of copper in the synthesis of pentafluorosulfanylbenzenes and the development of new routes to these compounds through direct fluorination of aromatic sulfenyl chlorides have been explored. These methodologies are crucial for the synthesis of potentially energetic materials and further nucleophilic substitution chemistry (Sipyagin et al., 2014).
properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGLCEYXUSWUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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